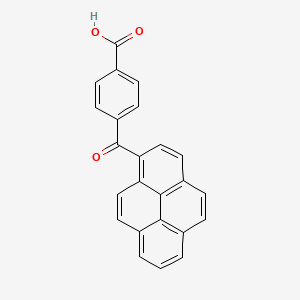
2-Acetyl-3-(prop-2-en-1-yl)naphthalene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetyl-3-(prop-2-en-1-yl)naphthalene-1,4-dione is a chemical compound that belongs to the class of naphthoquinones Naphthoquinones are known for their diverse biological activities and are often found in natural products
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-3-(prop-2-en-1-yl)naphthalene-1,4-dione typically involves the reaction of 2-acetyl naphthalene with an appropriate alkylating agent under basic conditions. One common method is the alkylation of 2-acetyl naphthalene with propargyl bromide in the presence of a base such as potassium carbonate . The reaction proceeds through the formation of a carbanion intermediate, which then undergoes nucleophilic attack on the alkylating agent.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Acetyl-3-(prop-2-en-1-yl)naphthalene-1,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are known for their biological activity.
Reduction: Reduction of the compound can lead to the formation of hydroquinones.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Bases like potassium carbonate or sodium hydride can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Acetyl-3-(prop-2-en-1-yl)naphthalene-1,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential anti-tumor and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of 2-Acetyl-3-(prop-2-en-1-yl)naphthalene-1,4-dione involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the inhibition of enzymes or the disruption of cellular processes. The exact molecular targets and pathways involved are still under investigation, but studies suggest potential interactions with proteins involved in cell proliferation and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-3-(prop-2-yn-1-yl)naphthalene-1,4-dione: Similar structure but with a hydroxyl group instead of an acetyl group.
3-Mesityl-1-(naphthalen-2-yl)prop-2-en-1-one: A chalcone derivative with similar biological activities.
Uniqueness
2-Acetyl-3-(prop-2-en-1-yl)naphthalene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile compound for research and industrial applications.
Propiedades
Número CAS |
87976-14-5 |
|---|---|
Fórmula molecular |
C15H12O3 |
Peso molecular |
240.25 g/mol |
Nombre IUPAC |
2-acetyl-3-prop-2-enylnaphthalene-1,4-dione |
InChI |
InChI=1S/C15H12O3/c1-3-6-12-13(9(2)16)15(18)11-8-5-4-7-10(11)14(12)17/h3-5,7-8H,1,6H2,2H3 |
Clave InChI |
BIFLISQCBYQTMK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C(=O)C2=CC=CC=C2C1=O)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-{[6-(1H-Imidazol-1-yl)hexyl]oxy}-2-methylphenyl)benzamide](/img/structure/B14384685.png)
![2,5-Bis[3-(1-ethoxyethoxy)prop-1-yn-1-yl]octahydropentalene-2,5-diol](/img/structure/B14384691.png)
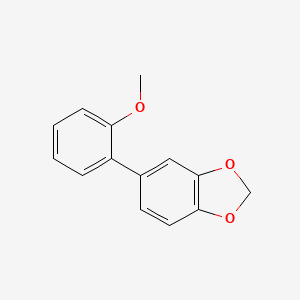
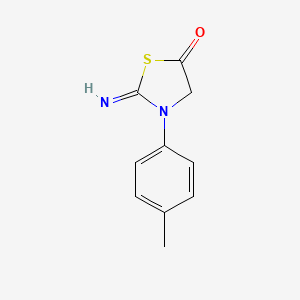

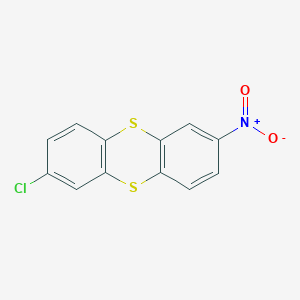
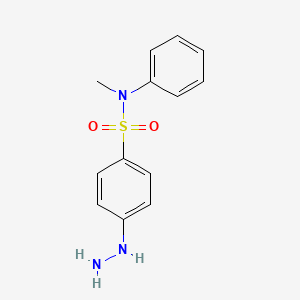

![1-(5-Chloro-2-methylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14384727.png)
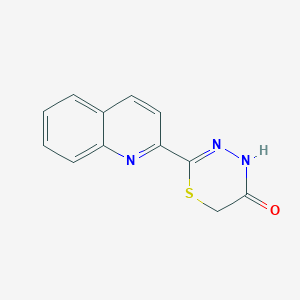
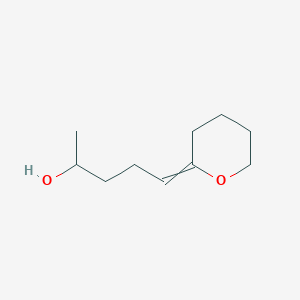
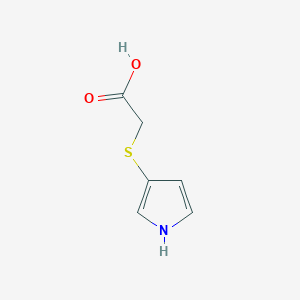
![2,2,2-Trifluoro-N-[3-(4-methylbenzene-1-sulfinyl)propyl]acetamide](/img/structure/B14384758.png)
